molecular formula C12H13FN4O2S B2552852 1-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 1798538-36-9

1-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Cat. No. B2552852
CAS RN: 1798538-36-9
M. Wt: 296.32
InChI Key: BNRPPJLQRIBGFN-UHFFFAOYSA-N
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Description

1-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazole-based inhibitor that has shown promising results in the inhibition of specific enzymes and has been studied for its potential use in drug design and development.

Scientific Research Applications

Organic Synthesis Applications

1-Sulfonyl-1,2,3-triazoles, closely related to the chemical structure , have been utilized in the regiocontrolled synthesis of polysubstituted pyrroles starting from terminal alkynes, sulfonyl azides, and allenes. This process involves reactions in the presence of a nickel(0) catalyst to produce corresponding isopyrroles, which are further converted to a wide range of polysubstituted pyrroles through double bond transposition and Alder-ene reactions (Miura et al., 2013).

Sensor Development

A pyrrolidine constrained bipyridyl-dansyl (ionophore-fluorophore) conjugate with a triazole linker was synthesized through click chemistry, acting as a selective ratiometric and colorimetric chemosensor for Al(3+) based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).

Medicinal Chemistry

In the realm of medicinal chemistry, modifications of triazole compounds to improve their pharmacological profiles have been explored. For instance, replacing the acetamide group with an alkylurea moiety in certain triazole derivatives led to a series of compounds with potent antiproliferative activities and reduced acute oral toxicity. These compounds were effective against cancer cell lines and showed promise as PI3K inhibitors with lower toxicity, suggesting their potential as anticancer agents (Wang et al., 2015).

Moreover, synthesis efforts have led to novel sulfur heterocyclic thiophene derivatives containing 1,2,3-triazole and pyridine moieties, which demonstrated significant anticancer activity, highlighting the potential of these structures in drug development processes (Murugavel et al., 2019).

properties

IUPAC Name

1-[1-(2-fluorophenyl)sulfonylpyrrolidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4O2S/c13-11-3-1-2-4-12(11)20(18,19)16-7-5-10(9-16)17-8-6-14-15-17/h1-4,6,8,10H,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRPPJLQRIBGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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